3-(Naphthalen-2-yl)pyridine
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Overview
Description
3-(Naphthalen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a naphthalene moiety at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(naphthalen-2-yl)pyridine typically involves the condensation of 2-bromopyridine with naphthalene-2-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours to achieve a good yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and yield of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Naphthalen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine-N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Pyridine-N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
3-(Naphthalen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(naphthalen-2-yl)pyridine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it has been studied as an inhibitor of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these molecular targets can disrupt cellular pathways, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
- 2-(Naphthalen-2-yl)pyridine
- 4-(Naphthalen-2-yl)pyridine
- 3-(Naphthalen-1-yl)pyridine
Comparison: 3-(Naphthalen-2-yl)pyridine is unique due to the position of the naphthalene moiety on the pyridine ring, which can influence its chemical reactivity and physical properties
Properties
Molecular Formula |
C15H11N |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-naphthalen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h1-11H |
InChI Key |
JVWGLICJXUMGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=CC=C3 |
Origin of Product |
United States |
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